1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(3-chlorophenyl)-
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Overview
Description
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(3-chlorophenyl)- is a heterocyclic compound that belongs to the class of triazolophthalazines This compound is characterized by its unique structure, which includes a triazole ring fused to a phthalazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(3-chlorophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl hydrazine with phthalic anhydride, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(3-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(3-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(3-chlorophenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-chlorophenyl)-
- 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(2-chlorophenyl)-
- 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(3-bromophenyl)-
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(3-chlorophenyl)- is unique due to the specific positioning of the 3-chlorophenyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs.
Properties
CAS No. |
124556-73-6 |
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Molecular Formula |
C15H9ClN4O |
Molecular Weight |
296.71 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-[1,2,4]triazolo[3,4-a]phthalazin-3-one |
InChI |
InChI=1S/C15H9ClN4O/c16-11-5-3-6-12(8-11)19-15(21)20-14(18-19)13-7-2-1-4-10(13)9-17-20/h1-9H |
InChI Key |
IXIRYDDNFXXPGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN3C2=NN(C3=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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